molecular formula C10H8F3N3 B2370637 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline CAS No. 926243-93-8

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline

Cat. No.: B2370637
CAS No.: 926243-93-8
M. Wt: 227.19
InChI Key: HRULHPJPZUKSLZ-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is an organic compound that features a pyrazole ring and a trifluoromethyl group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic amines using reagents such as Umemoto’s reagents . The reaction conditions often include the use of a base and a solvent like dichloromethane at low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-yl)aniline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(trifluoromethyl)aniline:

Uniqueness

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-pyrazol-1-yl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRULHPJPZUKSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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